1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide
Description
This compound features a highly complex polycyclic framework incorporating a phosphorus atom (λ⁵-phosphorus), two oxygen atoms (12,14-dioxa), and a trifluoromethanesulfonamide group (-SO₂N(CF₃)). The phosphorus center likely adopts a trigonal bipyramidal geometry due to its λ⁵ oxidation state, which is uncommon in organic phosphates. While direct studies on this compound are absent in the provided evidence, analogs with sulfonamide or phosphorus-containing moieties offer insights into its behavior .
Properties
Molecular Formula |
C21H23F3NO5PS |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide |
InChI |
InChI=1S/C21H23F3NO5PS/c22-21(23,24)32(27,28)25-31(26)29-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)30-31/h9-13,15H,1-8H2,(H,25,26) |
InChI Key |
VAFCRULEGOCTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(=O)(O3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves multiple steps. The starting materials typically include trifluoromethyl compounds and methanesulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the formation of the phosphapentacyclo framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl and methanesulfonamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The trifluoromethyl and methanesulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Perfluidone (1,1,1-Trifluoro-N-(4-Phenylsulfonyl-o-Tolyl)Methanesulfonamide)
- Structure : Aromatic sulfonamide with a trifluoromethyl group and phenylsulfonyl substituent.
- Key Differences : Lacks the polycyclic phosphorus-oxygen backbone present in the target compound.
- Bioactivity : Registered as a herbicide (Trade: Destun) with systemic action, inhibiting acetolactate synthase (ALS) in plants .
- Reactivity : The trifluoromethanesulfonamide group enhances metabolic stability and lipophilicity, traits shared with the target compound.
Potassium Macrocyclic Quinoxaline Derivative
- Structure: Macrocyclic quinoxaline with tetraazatetracyclic framework and carboxylate substituent.
- Key Differences : Contains nitrogen-rich macrocycles instead of phosphorus-oxygen polycycles.
- The target compound’s rigidity may similarly enhance selective binding to enzymes .
N-Ethyl Perfluorooctane Sulfonamide (EtFOSA)
- Structure : Linear perfluorinated sulfonamide with an ethyl group.
- Key Differences : Lacks cyclic architecture and phosphorus.
- Applications : Used as an insecticide (sulfluramid). Perfluorinated chains confer extreme chemical stability, whereas the target compound’s polycyclic structure may degrade more readily in the environment .
Structural and Functional Analysis Table
*Bioactivity inferred from structural parallels to kinase inhibitors like the macrocyclic quinoxaline derivative .
Biological Activity
1,1,1-Trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide represents a novel compound with significant potential for various biological applications due to its unique structural features and reactivity.
Chemical Structure and Properties
This compound features a complex cyclic framework that incorporates trifluoromethyl and sulfonamide functionalities. The molecular formula is . Its intricate structure is likely to influence its biological activity significantly.
The biological activity of this compound is hypothesized to be influenced by several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The sulfonamide group may facilitate interactions with proteins or receptors in biological systems.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methanesulfonamide | Contains sulfonamide group | Simpler structure without fluorination |
| Trifluoromethyl sulfonamides | Trifluoromethyl group present | Often used in pharmaceuticals |
| Phosphonates | Contains phosphorus | Known for biological activity but lacks complex cyclic structure |
The unique trifluoromethyl and phosphorous components may enhance the reactivity and bioactivity of this compound compared to simpler analogs.
Experimental Findings
In vitro studies on related phosphonates have shown:
- Cell Viability Assays : Compounds with similar structures reduced cell viability in various cancer cell lines by inducing apoptosis.
- Enzyme Inhibition Studies : Some studies indicated effective inhibition of key metabolic enzymes, leading to altered cellular metabolism.
Future Directions
Further research is necessary to elucidate the specific biological activities of 1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide:
- Synthesis and Characterization : Developing robust synthetic routes to produce this compound in higher yields will facilitate further testing.
- Biological Testing : Comprehensive biological assays are required to assess the pharmacodynamics and pharmacokinetics of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
